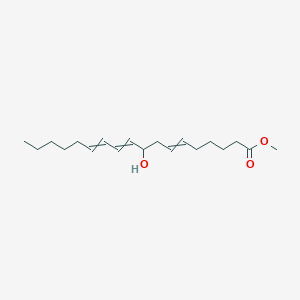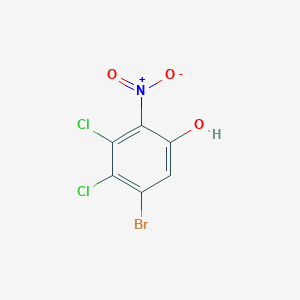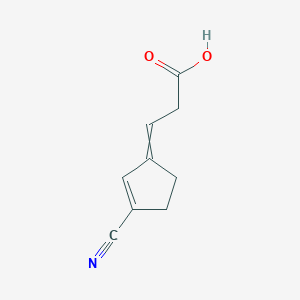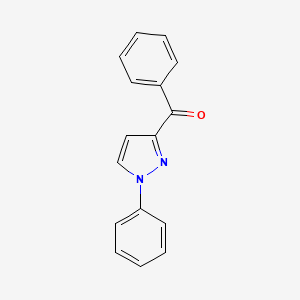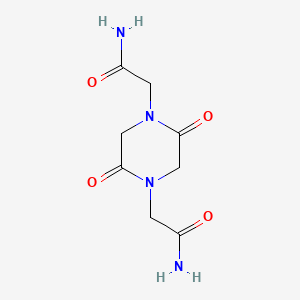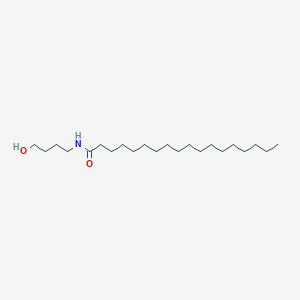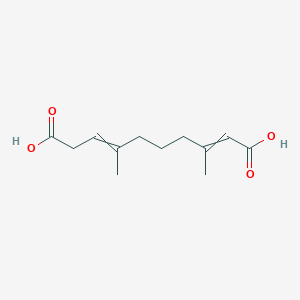![molecular formula C10H15NO3 B14263217 2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol CAS No. 139579-79-6](/img/structure/B14263217.png)
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol is an organic compound with a complex structure that includes an amino group, a methoxymethoxy group, and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol typically involves multiple steps. One common method starts with the reaction of 3-amino-4-hydroxybenzaldehyde with methoxymethyl chloride to form 3-amino-4-(methoxymethoxy)benzaldehyde. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxymethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-[3-Amino-4-(methoxymethoxy)phenyl]ethanal, while reduction of the amino group can produce 2-[3-Amino-4-(methoxymethoxy)phenyl]ethanamine.
Aplicaciones Científicas De Investigación
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-Amino-4-hydroxyphenyl]ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxymethoxy group.
2-[3-Amino-4-methoxyphenyl]ethan-1-ol: Similar structure but with a methoxy group instead of a methoxymethoxy group.
Uniqueness
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
139579-79-6 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2-[3-amino-4-(methoxymethoxy)phenyl]ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-14-10-3-2-8(4-5-12)6-9(10)11/h2-3,6,12H,4-5,7,11H2,1H3 |
Clave InChI |
JJKVAJYGJKMVGT-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C=C(C=C1)CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine](/img/structure/B14263135.png)
![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)
